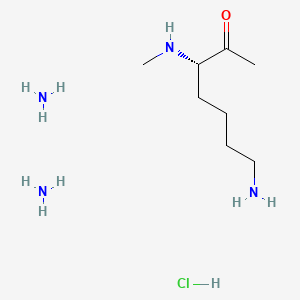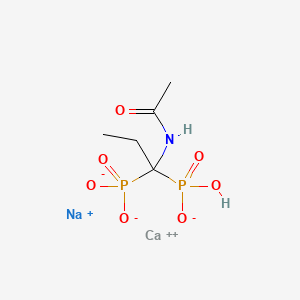
Sagamicin (sulfate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sagamicin (sulfate) is an aminoglycoside antibiotic produced by the bacterium Micromonospora sagamiensis. It is known for its potent antibacterial activity against a broad range of Gram-positive and Gram-negative bacteria. Sagamicin (sulfate) is particularly effective against Pseudomonas aeruginosa and Escherichia coli, making it a valuable antibiotic in clinical settings .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sagamicin is produced through fermentation by Micromonospora sagamiensis. The biosynthesis involves several steps, including the transformation of gentamicin C1a into sagamicin. This transformation is stimulated by S-adenosyl-L-methionine and can be influenced by the concentration of cells and gentamicin C1a .
Industrial Production Methods: Industrial production of sagamicin involves large-scale fermentation processes. The fermentation broth is subjected to various purification steps to isolate sagamicin. These steps include filtration, precipitation, and chromatography to ensure the purity and potency of the final product .
Chemical Reactions Analysis
Types of Reactions: Sagamicin undergoes several types of chemical reactions, including:
Oxidation: Sagamicin can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in sagamicin, altering its antibacterial properties.
Substitution: Substitution reactions can introduce new functional groups into the sagamicin molecule, potentially enhancing its activity or stability.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like ethyl chloroformate and sodium hydroxide.
Major Products Formed: The major products formed from these reactions include various derivatives of sagamicin with modified antibacterial properties. These derivatives can be used to study the structure-activity relationship and improve the efficacy of the antibiotic .
Scientific Research Applications
Sagamicin (sulfate) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the structure-activity relationship of aminoglycoside antibiotics.
Biology: Investigated for its effects on bacterial protein synthesis and its potential to overcome antibiotic resistance.
Medicine: Used in clinical settings to treat infections caused by Gram-negative and Gram-positive bacteria.
Mechanism of Action
Sagamicin exerts its antibacterial effects by binding to the bacterial ribosome, causing mistranscription of messenger RNA. This leads to the production of faulty proteins, which ultimately inhibits bacterial growth and leads to cell death. The primary molecular target of sagamicin is the 30S subunit of the bacterial ribosome .
Comparison with Similar Compounds
Gentamicin: Another aminoglycoside antibiotic with a broad spectrum of activity.
Tobramycin: Known for its effectiveness against Pseudomonas aeruginosa.
Amikacin: Used to treat infections caused by multidrug-resistant bacteria.
Sagamicin’s unique structural features and potent antibacterial activity make it a valuable antibiotic in both clinical and research settings.
Properties
Molecular Formula |
C21H45N5O7 |
|---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;methane |
InChI |
InChI=1S/C20H41N5O7.CH4/c1-20(28)8-29-19(14(27)17(20)25-3)32-16-12(23)6-11(22)15(13(16)26)31-18-10(21)5-4-9(30-18)7-24-2;/h9-19,24-28H,4-8,21-23H2,1-3H3;1H4/t9-,10+,11-,12+,13-,14+,15+,16-,17+,18+,19+,20-;/m0./s1 |
InChI Key |
CHMSCMCEQJOCPA-SCFBDNQUSA-N |
Isomeric SMILES |
C.C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC[C@H](O3)CNC)N)N)N)O |
Canonical SMILES |
C.CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CNC)N)N)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![trisodium;[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B10828260.png)
![azane;(1R,3R,15E,28R,29R,30R,31R,36R,41R)-29,41-difluoro-39-hydroxy-34-sulfanyl-39-sulfanylidene-2,33,35,38,40,42-hexaoxa-4,6,9,11,13,18,20,22,25,27-decaza-34λ5,39λ5-diphosphaoctacyclo[28.6.4.13,36.128,31.04,8.07,12.019,24.023,27]dotetraconta-5,7(12),8,10,15,19(24),20,22,25-nonaene 34-oxide](/img/structure/B10828267.png)

![[(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol;methane;sulfuric acid](/img/structure/B10828291.png)
![(2S,3R)-2-[[(3S)-4-amino-3-(3-chlorophenyl)butanoyl]amino]-N-[(2S)-3-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]propan-2-yl]-3-hydroxybutanamide;methane](/img/structure/B10828296.png)


![(2R,3R,4S,5S,6R)-2-[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;methane;hydrate](/img/structure/B10828331.png)
![2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methoxy]oxane-3,4,5-triol;hydrate](/img/structure/B10828349.png)


![(2R)-2-[[(2R)-1-[(2R)-6-amino-2-[[(2R)-2-[[(2R)-1-[(2R,3S)-2-[[(2R,3S)-2-[[(2R)-2-[[(2R)-4-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-1-[(2R)-5-amino-2-[[(2R)-2-[[(2R)-1-[(2R)-2-[[(2R)-2-[[(2R)-5-amino-2-[[(2R)-2-amino-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoic acid](/img/structure/B10828357.png)
![5-amino-6-[5-amino-6-[5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol;methane](/img/structure/B10828358.png)
![4-[3-amino-6-[(1S,3S,4S)-3-fluoro-4-hydroxycyclohexyl]pyrazin-2-yl]-N-[(1S)-1-(3-bromo-5-fluorophenyl)-2-(methylamino)ethyl]-2-fluorobenzamide;methane;hydrochloride](/img/structure/B10828364.png)
